molecular formula C17H11ClF3N5O3 B607182 Doravirine CAS No. 1338225-97-0

Doravirine

Numéro de catalogue: B607182
Numéro CAS: 1338225-97-0
Poids moléculaire: 425.7 g/mol
Clé InChI: ZIAOVIPSKUPPQW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La doravirine est un inhibiteur non nucléosidique de la transcriptase inverse développé par Merck & Co. Elle est principalement utilisée dans le traitement des infections à VIH-1. La this compound est connue pour son efficacité à inhiber la réplication du virus VIH en ciblant l'enzyme transcriptase inverse, qui est cruciale pour la réplication virale .

Applications De Recherche Scientifique

Efficacy in Clinical Trials

Key Clinical Studies:

  • DRIVE-FORWARD Study : This pivotal trial compared doravirine combined with tenofovir disoproxil fumarate and lamivudine against a regimen of darunavir/ritonavir plus emtricitabine/tenofovir disoproxil fumarate. Results indicated that this compound was non-inferior to darunavir in achieving viral suppression (84% vs. 80% at week 48) and showed similar CD4 count improvements .
  • DRIVE-AHEAD Study : Focused on treatment-naïve adults, this study found that this compound effectively reduced HIV-1 RNA levels below 50 copies/mL, similar to comparator treatments, while also demonstrating better lipid profiles and fewer neuropsychiatric adverse events .
  • DRIVE-SHIFT Study : This study evaluated this compound in treatment-experienced patients with virological suppression. The findings confirmed this compound's non-inferiority in maintaining viral load below 50 copies/mL and highlighted its favorable safety profile compared to traditional regimens .

Safety and Tolerability

This compound has shown a favorable safety profile across multiple studies. In the DRIVE-FORWARD trial, adverse event rates were similar between this compound and darunavir groups, with significantly fewer neuropsychiatric events reported for this compound . The overall tolerability was high, with lower rates of discontinuation due to adverse effects compared to other NNRTIs like efavirenz .

Combination Therapies

Recent research has explored the potential of this compound in combination with other antiretroviral agents:

  • This compound/Islatravir Combination : A clinical trial is underway to evaluate this two-drug regimen's effectiveness compared to standard three-drug therapies. Preliminary insights suggest that this combination may enhance patient adherence and quality of life due to its simplified dosing regimen .
  • Fixed-Dose Combinations : this compound is also available in fixed-dose combinations, which have been shown to maintain efficacy while improving patient compliance due to reduced pill burden .

Summary of Findings

The following table summarizes the key findings from various studies on this compound:

Study Population Efficacy Safety Profile
DRIVE-FORWARDTreatment-naïve adultsNon-inferior viral suppressionSimilar adverse events to darunavir
DRIVE-AHEADTreatment-naïve adultsEffective viral load reductionFewer neuropsychiatric events
DRIVE-SHIFTTreatment-experiencedMaintained viral suppressionHigh tolerability
This compound/Islatravir TrialTreatment-naïve adultsPotentially effective two-drug regimenOngoing evaluation

Mécanisme D'action

Target of Action

Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretrovirals to treat HIV-1 infections . The primary target of this compound is the HIV-1 reverse transcriptase enzyme .

Mode of Action

This compound inhibits viral DNA synthesis by binding to a hydrophobic pocket close to the active site of the HIV-1 reverse transcriptase . This interaction with the enzyme disrupts the RNA-dependent and DNA-dependent DNA polymerase activities, thereby preventing the HIV from generating complementary DNA (cDNA) to its RNA genome . This cDNA would otherwise be inserted into the host cell genome, where it could be transcribed into viral RNA for the purposes of replication .

Biochemical Pathways

The inhibition of the reverse transcriptase enzyme by this compound disrupts the viral replication cycle. By preventing the formation of cDNA, this compound effectively halts the production of new viral RNA and subsequent protein synthesis, thereby reducing the number of viable virus particles produced by the infected cell .

Pharmacokinetics

This compound has a favorable pharmacokinetic profile for once-daily dosing . It is well-absorbed, exhibits moderate protein binding activity, and is extensively metabolized by cytochrome P450 (CYP) 3A enzymes . The elimination half-life of this compound is around 15 hours, and it reaches steady-state concentration in about 7 days .

Result of Action

The molecular effect of this compound’s action is the inhibition of the reverse transcriptase enzyme, which prevents the formation of cDNA and subsequent viral RNA. This leads to a reduction in the number of viable virus particles produced by the infected cell . On a cellular level, this results in a decrease in viral load and an increase in CD4 cell count, improving the immune response in individuals with HIV-1 .

Analyse Biochimique

Biochemical Properties

Doravirine is a pyridinone NNRTI with potent antiviral activity against wild-type HIV-1 virus and common NNRTI variants . It interacts with the enzyme reverse transcriptase, which is crucial for HIV to generate complementary DNA (cDNA) to its RNA genome. This cDNA is then inserted into the host cell genome, where it can be transcribed into viral RNA for the purposes of replication .

Cellular Effects

This compound influences cell function by inhibiting the action of reverse transcriptase, thereby preventing the replication of HIV-1 . It has been observed to have fewer adverse effects, including neuropsychiatric effects, compared to other NNRTIs .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to and inhibiting the action of reverse transcriptase . This prevents the enzyme from generating cDNA from the HIV-1 RNA genome, thereby blocking the replication of the virus .

Temporal Effects in Laboratory Settings

This compound has shown long-term effectiveness and safety in people living with HIV-1, mostly virologically suppressed . The combination of this compound plus abacavir/lamivudine has shown even better safety and effectiveness than tenofovir/emtricitabine .

Dosage Effects in Animal Models

In animal models, therapeutic and supra-therapeutic doses of this compound induced very low mortality and mild morphological alterations compared to Efavirenz exposure also in the sub-therapeutic ranges .

Metabolic Pathways

This compound undergoes cytochrome P450 (CYP)3A-mediated oxidative metabolism . It is metabolized via CYP3A enzymes and is thus susceptible to interactions with CYP3A inhibitors and inducers .

Transport and Distribution

Following oral administration, this compound is rapidly absorbed with a median time to maximum plasma concentration of 1–4 hours . The pharmacokinetics of this compound are not greatly influenced by sex, age, race, or hepatic impairment .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La doravirine est synthétisée par un processus en plusieurs étapes impliquant la formation d'intermédiaires clés. La synthèse commence par la préparation de 3-chloro-5-(1-((4-méthyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)méthyl)-2-oxo-4-(trifluorométhyl)-1,2-dihydro-3-pyridinyl)oxy)benzonitrile. Cet intermédiaire est ensuite soumis à diverses conditions de réaction, notamment la chloration, la nitration et la cyclisation, pour obtenir le produit final .

Méthodes de production industrielle : Dans les milieux industriels, la production de this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus inclut généralement l'utilisation de la chromatographie liquide haute performance (CLHP) pour la purification et le contrôle qualité .

Analyse Des Réactions Chimiques

Types de réactions : La doravirine subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courantes :

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound, qui peuvent avoir des propriétés pharmacologiques modifiées .

4. Applications de la recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

La this compound exerce ses effets en se liant à une poche hydrophobe près du site actif de l'enzyme transcriptase inverse du VIH-1. Cette liaison inhibe l'activité de l'enzyme, empêchant la synthèse de l'ADN complémentaire (ADNc) à partir du génome ARN viral. En conséquence, la réplication du virus VIH est stoppée, ce qui réduit la charge virale dans l'organisme du patient .

Composés similaires :

  • Efavirenz
  • Rilpivirine
  • Etravirine

Comparaison : La this compound est unique parmi les inhibiteurs non nucléosidiques de la transcriptase inverse en raison de son profil pharmacocinétique favorable, y compris une demi-vie plus longue et moins d'effets secondaires neuropsychiatriques par rapport à l'éfavirenz. De plus, la this compound a montré une efficacité contre les mutations courantes résistantes aux INNTI, ce qui en fait une option précieuse en thérapie antirétrovirale .

Le profil de résistance distinct de la this compound et son potentiel moindre d'interactions médicamenteuses mettent davantage en évidence ses avantages par rapport aux composés similaires .

Comparaison Avec Des Composés Similaires

  • Efavirenz
  • Rilpivirine
  • Etravirine

Comparison: Doravirine is unique among non-nucleoside reverse transcriptase inhibitors due to its favorable pharmacokinetic profile, including a longer half-life and fewer neuropsychiatric side effects compared to efavirenz. Additionally, this compound has shown efficacy against common NNRTI-resistant mutations, making it a valuable option in antiretroviral therapy .

This compound’s distinct resistance profile and lower potential for drug-drug interactions further highlight its advantages over similar compounds .

Activité Biologique

Doravirine (DOR) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been developed for the treatment of HIV-1 infections. It is notable for its unique mechanism of action, pharmacokinetic properties, and favorable safety profile. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical trials, safety data, and resistance profiles.

This compound functions as an allosteric inhibitor of HIV-1 reverse transcriptase (RT), binding to a hydrophobic pocket in the p66 subunit of the RT heterodimer. This binding induces conformational changes that inhibit the enzyme's ability to synthesize viral DNA from RNA, effectively blocking viral replication . Unlike other NNRTIs, this compound does not significantly inhibit human DNA polymerases α, β, and γ, which minimizes potential cytotoxic effects on host cells .

Pharmacokinetics

The pharmacokinetic profile of this compound shows an absolute bioavailability of approximately 64% with a half-life that supports once-daily dosing. The drug exhibits low potential for drug-drug interactions due to its minimal involvement with major drug-metabolizing enzymes .

Efficacy in Clinical Trials

This compound has been evaluated in several clinical trials, demonstrating robust efficacy in both treatment-naive and treatment-experienced populations. Key findings from notable studies include:

  • DRIVE-FORWARD Trial : In this Phase 3 trial, this compound was compared to efavirenz (EFV) in treatment-naive adults. At week 48, 84% of participants on this compound achieved HIV-1 RNA levels <50 copies/mL compared to 81% on EFV .
  • Long-term Efficacy : A follow-up analysis at 192 weeks showed that 83% of participants maintained viral suppression on this compound-based regimens . The DRIVE-AHEAD trial similarly confirmed non-inferiority to darunavir/ritonavir over 96 weeks .
Study NamePopulationPrimary EndpointDOR Efficacy (%)Comparator Efficacy (%)
DRIVE-FORWARDTreatment-naiveHIV-1 RNA <50 copies/mL at week 488481
DRIVE-AHEADTreatment-experiencedVirologic suppression at week 968380
Long-term AnalysisTreatment-naiveVirologic suppression at week 19283-

Safety Profile

This compound is associated with a favorable safety profile compared to other antiretrovirals. In the DRIVE-FORWARD trial:

  • Neuropsychiatric events such as dizziness were reported in only 9% of participants on this compound versus 37% on EFV (p < 0.001) .
  • Weight gain was minimal across treatment groups, comparable to non-HIV-infected populations .

Resistance Profile

This compound exhibits a high genetic barrier to resistance. It retains activity against common NNRTI mutations such as K103N, Y181C, and G190A. This characteristic makes it a viable option for patients with prior NNRTI exposure .

Case Studies and Real-World Data

Recent real-world studies have reinforced the efficacy and safety findings from clinical trials. A multicenter Italian study reported that this compound maintained virologic suppression in treatment-experienced individuals with a low incidence of adverse effects and drug discontinuation rates similar to those observed in clinical trials .

Propriétés

IUPAC Name

3-chloro-5-[1-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)pyridin-3-yl]oxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N5O3/c1-25-13(23-24-16(25)28)8-26-3-2-12(17(19,20)21)14(15(26)27)29-11-5-9(7-22)4-10(18)6-11/h2-6H,8H2,1H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAOVIPSKUPPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=O)CN2C=CC(=C(C2=O)OC3=CC(=CC(=C3)C#N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30158386
Record name Doravirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Doravirine is a pyridinone non-nucleoside reverse transcriptase inhibitor of HIV-1. Reverse transcriptase is the enzyme with which HIV generates complementary DNA (cDNA) to its RNA genome - this cDNA is then inserted into the host cell genome, where it can be transcribed into viral RNA for the purposes of replication. Doravirine inhibits HIV-1 replication by non-competitively inhibiting HIV-1 reverse transcriptase. Doravirine does not, however, inhibit the human cellular DNA polymerases α, ß, and mitochondrial DNA polymerase γ.
Record name Doravirine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12301
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1338225-97-0
Record name Doravirine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338225-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doravirine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338225970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doravirine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12301
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Doravirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-({1-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl}oxy)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DORAVIRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/913P6LK81M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.